molecular formula C18H23N3O2S B5589693 2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol

2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol

Cat. No.: B5589693
M. Wt: 345.5 g/mol
InChI Key: PURQXCMZKTVLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15109816 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

  • The compound has been involved in the synthesis of various derivatives, such as 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile, facilitated by piperidine in an ethanol medium under ultrasonic irradiation. This method offers advantages like shorter reaction times and higher yields compared to conventional methods (Shirani et al., 2021).
  • Research has shown the catalytic potential of piperazine-based structures in synthesizing 2-benzothiazolylimino-4-thiazolidinones, highlighting their efficiency and the role of mild heterogeneous catalysts in N-formylation processes (Patel & Park, 2015).

Biological Activity and Molecular Docking Studies

  • Molecular docking studies have been conducted with benzothiazolopyridine compounds against breast cancer targets, such as estrogen and progesterone receptors. These studies aim to predict the activity of such compounds against these receptors, offering insights into potential therapeutic applications (Shirani et al., 2021).

Chemical Reactions and Mechanisms

  • The compound has been involved in studies exploring nucleophilic substitution reactions in the synthesis of thiadiazole derivatives. These studies shed light on reaction mechanisms, kinetic properties, and the influence of substituents on reaction rates, which are crucial for designing more efficient synthetic pathways (Alemagna et al., 1968).

Antimicrobial and Antifungal Properties

  • Some derivatives synthesized from the base structure have been evaluated for their antimicrobial and antifungal properties. This line of research is vital for discovering new, effective compounds to combat microbial resistance (Patel et al., 2011).

Material Science and Supramolecular Chemistry

  • Research has also extended into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, investigating the role of non-covalent interactions and functional groups in gelation processes. This area of study has implications for material science and the development of novel supramolecular structures (Yadav & Ballabh, 2020).

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of different thiazole derivatives with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-20-8-9-21(12-15(20)7-10-22)18(23)16-13-24-17(19-16)11-14-5-3-2-4-6-14/h2-6,13,15,22H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQXCMZKTVLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)C(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.